molecular formula C10H11NO2 B14541056 2-Methyl-N-(2-oxoethyl)benzamide CAS No. 62005-53-2

2-Methyl-N-(2-oxoethyl)benzamide

Cat. No.: B14541056
CAS No.: 62005-53-2
M. Wt: 177.20 g/mol
InChI Key: XDJKCIVJWAWRQC-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-oxoethyl)benzamide is a synthetic benzamide derivative intended for research and laboratory use. Benzamide scaffolds are of significant interest in medicinal chemistry and chemical biology. Related compounds in this class have been investigated as potential therapeutic agents and as corrosion inhibitors in materials science . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62005-53-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methyl-N-(2-oxoethyl)benzamide

InChI

InChI=1S/C10H11NO2/c1-8-4-2-3-5-9(8)10(13)11-6-7-12/h2-5,7H,6H2,1H3,(H,11,13)

InChI Key

XDJKCIVJWAWRQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC=O

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 Methyl N 2 Oxoethyl Benzamide

Nucleophilic Substitution Reactions of the Amide Group

The amide group is characteristically stable and less reactive towards nucleophiles compared to other acyl derivatives like acid chlorides or esters. However, under specific conditions, particularly with strong nucleophiles, the amide carbonyl of 2-Methyl-N-(2-oxoethyl)benzamide can undergo nucleophilic acyl substitution. The reaction generally proceeds through a transient tetrahedral intermediate.

Research on various benzamides has shown that organolithium reagents can effectively induce this transformation. The reaction involves the addition of the organolithium compound to the amide carbonyl, followed by the collapse of the tetrahedral intermediate to yield a ketone. It is crucial to control reaction conditions to prevent a second nucleophilic attack on the resulting ketone, which would lead to a tertiary alcohol. The presence of the aldehyde in this compound adds a layer of complexity, as it represents a competing site for nucleophilic attack. Selective protection of the aldehyde group would likely be necessary to favor substitution at the amide position.

Table 1: Predicted Products of Nucleophilic Acyl Substitution on this compound with Organolithium Reagents Assuming prior protection of the aldehyde moiety.

Nucleophile (R-Li)Predicted Ketone Product
Methyllithium (CH₃Li)1-(2-methylphenyl)ethan-1-one
n-Butyllithium (CH₃CH₂CH₂CH₂Li)1-(2-methylphenyl)pentan-1-one
Phenyllithium (C₆H₅Li)(2-methylphenyl)(phenyl)methanone

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound features two substituents that direct the position of incoming electrophiles: a methyl group (-CH₃) and an N-acyl group (-CONHCH₂CHO). The outcome of electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, is determined by the combined electronic effects of these groups. wikipedia.org

Methyl Group (-CH₃): As an alkyl group, it is an activating group that donates electron density to the ring via an inductive effect. libretexts.org It directs incoming electrophiles to the ortho and para positions relative to itself.

N-Acyl Group (-CONHCH₂CHO): The amide group is a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring through resonance. masterorganicchemistry.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. It directs incoming electrophiles to the meta position. organicchemistrytutor.com

The directing effects of these two groups are in partial conflict and partial agreement. The positions ortho and para to the methyl group are activated, while the ring as a whole is deactivated by the amide. The position para to the methyl group (C5) is also meta to the amide group, making it the most likely site for substitution as it benefits from the activating effect of the methyl group while being at the least deactivated position relative to the amide. The position ortho to the methyl group (C3) is also meta to the amide, representing another potential, though likely less favored, site due to potential steric hindrance.

Table 2: Directing Effects of Substituents on the Aromatic Ring of this compound

SubstituentTypeInductive EffectResonance EffectOverall Reactivity EffectDirecting Influence
-CH₃ (at C2)ActivatingElectron-donating (+I)NoneActivatingortho, para (to C2)
-CONH- (at C1)DeactivatingElectron-withdrawing (-I)Electron-withdrawing (-M)Deactivatingmeta (to C1)

Reactions Involving the Oxoethyl Moiety

The N-(2-oxoethyl) side chain contains a terminal aldehyde, which is a highly reactive functional group susceptible to a wide array of transformations. studymind.co.uk This functionality provides a key handle for the derivatization of the parent molecule.

Nucleophilic Addition: The electrophilic carbonyl carbon of the aldehyde readily reacts with various nucleophiles. For example, Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols. Reaction with cyanide ions (e.g., from KCN) in the presence of acid yields a cyanohydrin. studymind.co.uk

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 2-Methyl-N-(2-hydroxyethyl)benzamide. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Oxidation: Mild oxidizing agents, such as Tollens' reagent or Fehling's solution, can oxidize the aldehyde to a carboxylic acid, forming N-(carboxymethyl)-2-methylbenzamide.

Imine Formation: In the presence of a primary amine (R-NH₂) and an acid catalyst, the aldehyde undergoes condensation to form an imine (Schiff base). libretexts.org This reaction is reversible and its rate is typically maximal at a mildly acidic pH. libretexts.org

Table 3: Representative Reactions of the Oxoethyl Aldehyde Group

Reagent(s)Reaction TypeProduct
1. CH₃MgBr; 2. H₃O⁺Nucleophilic Addition2-Methyl-N-(2-hydroxypropyl)benzamide
NaBH₄, CH₃OHReduction2-Methyl-N-(2-hydroxyethyl)benzamide
Ag₂O, NH₄OH (Tollens')OxidationN-(Carboxymethyl)-2-methylbenzamide
C₆H₅NH₂, H⁺Imine Formation2-Methyl-N-(2-(phenylimino)ethyl)benzamide

Formation of Advanced Heterocyclic Scaffolds Containing the Benzamide (B126) Fragment

The presence of both an aldehyde and an amide functionality within the same molecule makes this compound a valuable precursor for the synthesis of various heterocyclic structures through intramolecular cyclization reactions. rsc.org These reactions can lead to the formation of five, six, or seven-membered rings, which are common motifs in medicinally important compounds.

One plausible pathway involves the acid-catalyzed intramolecular reaction between the amide nitrogen and the aldehyde carbonyl. This would initially form a cyclic hemiaminal, which could then be dehydrated to generate a reactive N-acyliminium ion. This intermediate could be trapped by nucleophiles or undergo further rearrangement. Alternatively, under different conditions, cyclization could occur between the aldehyde and the activated aromatic ring, in a manner analogous to the Pictet-Spengler reaction, to furnish tetrahydroisoquinoline derivatives. Studies on related N-allylbenzamides and N-propargylbenzamides have demonstrated their utility in forming oxazole (B20620) and other heterocyclic ring systems through intramolecular oxidative cyclization, suggesting similar potential for this compound. rsc.orgnih.gov

Degradation Pathways and Stability Studies of Benzamide Derivatives

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition.

The principal route of hydrolytic degradation for this compound is the cleavage of the amide bond. This reaction can be catalyzed by both acid and base. acs.orgrsc.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the hydrolysis products.

In either case, the hydrolysis of this compound would yield 2-methylbenzoic acid and 2-aminoacetaldehyde. Kinetic studies on related N-substituted benzamides have shown that the rate of hydrolysis is dependent on pH and can be influenced by the electronic nature of substituents on the aromatic ring. nih.gov The aldehyde group itself may also be hydrated in aqueous solution, forming a geminal diol, which can exist in equilibrium with the aldehyde form.

Amide compounds are generally considered to be thermally robust. researchgate.net Significant degradation of this compound would be expected only at elevated temperatures. Thermal decomposition pathways can be complex, but likely mechanisms would involve the homolytic cleavage of the weakest bonds in the molecule. nih.gov Potential fragmentation points include the C-N bond of the amide linkage, the bond between the carbonyl carbon and the aromatic ring, and bonds within the N-oxoethyl side chain. The specific products formed would depend on the precise temperature and conditions, but could include 2-methylbenzonitrile, toluene, and various smaller fragments resulting from the breakdown of the side chain.

Oxidative Stress-Induced Transformations

The presence of an aldehyde functional group and a substituted benzene ring suggests that this compound is susceptible to transformations under conditions of oxidative stress. Reactive oxygen species (ROS) can interact with several sites on the molecule, leading to a variety of degradation products. nih.govnoaa.govmdpi.com

The aldehyde moiety is particularly prone to oxidation and can be readily converted to a carboxylic acid. This transformation would yield 2-Methyl-N-(carboxymethyl)benzamide. Further oxidative processes could target the aromatic ring, leading to hydroxylation at various positions. The methyl group on the benzene ring could also undergo oxidation to a carboxylic acid, forming N-(2-oxoethyl)phthalimide or related structures through subsequent reactions. Under more aggressive oxidative conditions, cleavage of the amide bond could occur, breaking the molecule into smaller fragments such as 2-methylbenzoic acid and derivatives of aminoacetaldehyde. rsc.org

It is important to note that the specific products formed will depend on the nature of the oxidizing agent and the reaction conditions. The interplay of these factors determines the extent of degradation and the distribution of the resulting compounds.

Table 1: Potential Products of Oxidative Stress-Induced Transformation of this compound

Potential Product NameMolecular FormulaStructural Change
2-Methyl-N-(carboxymethyl)benzamideC10H11NO3Oxidation of the aldehyde group to a carboxylic acid
Hydroxylated derivativesC10H11NO3Addition of a hydroxyl group to the aromatic ring
N-(2-oxoethyl)phthalimideC10H7NO3Oxidation of the methyl group and subsequent cyclization
2-Methylbenzoic acidC8H8O2Cleavage of the amide bond

Photolytic Degradation

The photolytic degradation of aromatic amides is a complex process that can be initiated by the absorption of ultraviolet (UV) radiation. researchgate.netmdpi.com For this compound, the aromatic ring and the amide group are the primary chromophores that absorb UV light, leading to electronically excited states.

One of the most common photochemical reactions for aromatic amides is the photo-Fries rearrangement. researchgate.netcdnsciencepub.comcdnsciencepub.com This reaction typically involves the cleavage of the amide bond (N-C=O). This cleavage can lead to the formation of a radical pair, which can then recombine in different ways. For this compound, this could result in the migration of the acyl group to the aromatic ring of the amine portion, though in this case, the amine is aliphatic. A more likely outcome of the N-C=O bond cleavage under photolytic conditions would be the formation of 2-methylbenzoyl radicals and N-(2-oxoethyl)aminyl radicals. These reactive intermediates can then abstract hydrogen atoms from the solvent or other molecules to form 2-methylbenzaldehyde (B42018) and aminoacetaldehyde, respectively. Alternatively, the 2-methylbenzoyl radical could be oxidized to 2-methylbenzoic acid. cdnsciencepub.com

The specific pathway of photolytic degradation is highly dependent on factors such as the wavelength of light, the solvent, and the presence of oxygen. cdnsciencepub.com

Table 2: Potential Products of Photolytic Degradation of this compound

Potential Product NameMolecular FormulaFormation Pathway
2-MethylbenzaldehydeC8H8OPhoto-Fries rearrangement and subsequent reactions
AminoacetaldehydeC2H5NOCleavage of the amide bond
2-Methylbenzoic acidC8H8O2Oxidation of the 2-methylbenzoyl radical

Advanced Spectroscopic and Structural Characterization of 2 Methyl N 2 Oxoethyl Benzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Methyl-N-(2-oxoethyl)benzamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments would be required for unambiguous signal assignment.

Proton NMR (¹H NMR)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For the analog 2-Methylbenzamide (B88809) , the aromatic protons typically appear as a multiplet in the range of δ 7.2-7.8 ppm, while the methyl protons (CH₃) present as a singlet around δ 2.4 ppm. The amide protons (NH₂) are often broad and can appear between δ 5.5-8.5 ppm, with their chemical shift being highly dependent on solvent and concentration.

In the case of the more complex analog, N-[2-[(3-Methylphenyl)amino]-2-oxoethyl]benzamide , the spectrum would be more intricate, showing distinct signals for each aromatic ring and the amide protons.

A hypothetical ¹H NMR spectrum for this compound would be expected to show:

A singlet for the methyl group (C-CH₃) on the benzene (B151609) ring.

A multiplet for the aromatic protons.

A singlet for the methylene (B1212753) protons (N-CH₂).

A singlet for the aldehyde proton (CHO).

A broad singlet for the amide proton (NH).

Table 1: Representative ¹H NMR Data for Analogs of this compound No direct experimental data for this compound is publicly available. Data presented is for key structural analogs.

Compound NameProton GroupChemical Shift (δ, ppm)Solvent
2-MethylbenzamideAromatic-HCDCl₃
Amide-H (NH₂)
Methyl-H (CH₃)

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For 2-Methylbenzamide , the carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 170 ppm. Aromatic carbons resonate in the δ 125-140 ppm region, while the methyl carbon appears upfield, around δ 20-25 ppm.

For this compound, one would anticipate signals for the two carbonyl carbons (one amide, one aldehyde), the aromatic carbons, the methyl carbon, and the methylene carbon. The aldehyde carbonyl is expected to be significantly downfield, potentially around δ 190-200 ppm.

Table 2: Representative ¹³C NMR Data for 2-Methylbenzamide Data for the specified analog provides insight into the expected shifts for the core structure.

Carbon GroupChemical Shift (δ, ppm)Solvent
Amide Carbonyl (C=O)CDCl₃
Aromatic C (quaternary, C-C=O)
Aromatic C (quaternary, C-CH₃)
Aromatic CH
Aromatic CH
Methyl Carbon (CH₃)

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signals of the methyl and methylene groups to their respective carbon signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. For this compound, several characteristic absorption bands would be expected. Data from the analog 2-Methylbenzamide shows key vibrations for the amide and aromatic functionalities.

N-H Stretch: A sharp to broad band around 3100-3500 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretch: Two distinct carbonyl stretches would be a key feature. The amide C=O stretch (Amide I band) typically appears around 1650-1680 cm⁻¹. The aldehyde C=O stretch would be expected at a higher frequency, around 1720-1740 cm⁻¹.

N-H Bend: The amide N-H bend (Amide II band) is found around 1550-1640 cm⁻¹.

C-N Stretch: This vibration occurs in the 1200-1350 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Analogs Based on data from 2-Methylbenzamide and general frequencies for aldehydes.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
AmideN-H stretch
AmideC=O stretch (Amide I)
AldehydeC=O stretch
AromaticC-H stretch
AliphaticC-H stretch

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₁NO₂), the calculated molecular weight is approximately 177.20 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 177.

Key fragmentation pathways would likely involve the cleavage of the amide bond and bonds adjacent to the carbonyl groups. Expected fragments for the analog 2-Methylbenzamide (C₈H₉NO, MW 135.16) include a prominent peak at m/z = 119, corresponding to the 2-methylbenzoyl cation [CH₃C₆H₄CO]⁺, and a peak at m/z = 91 for the tolyl cation [CH₃C₆H₄]⁺.

For this compound, one would anticipate similar fragmentation, including the 2-methylbenzoyl cation at m/z=119, and additional fragments resulting from cleavage of the N-C and C-C bonds in the side chain.

Table 4: Expected Mass Spectrometry Fragments

m/z ValueProposed Fragment IonFormula
177Molecular Ion [M]⁺[C₁₀H₁₁NO₂]⁺
119[2-Methylbenzoyl]⁺[C₈H₇O]⁺
91[Tolyl]⁺[C₇H₇]⁺

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As this compound is achiral, the analysis would focus on its conformation.

No crystal structure for this compound is currently available. However, studies on analogs like 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide reveal important structural features. In this analog, the planes of the pyridine (B92270) and benzene rings are significantly inclined relative to each other. The crystal packing is stabilized by a network of hydrogen bonds, forming dimers and ribbons.

For this compound, a crystal structure would reveal:

The planarity of the benzamide (B126) group.

The torsion angles defining the conformation of the N-(2-oxoethyl) side chain.

Intermolecular hydrogen bonding patterns, likely involving the amide N-H proton as a donor and the amide and aldehyde carbonyl oxygens as acceptors. These interactions would dictate the solid-state packing arrangement.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. wikipedia.orgresearchgate.net This process provides the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. wikipedia.org For the compound this compound, with the molecular formula C₁₀H₁₁NO₂, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results. webqc.org

The analysis is typically performed using a CHNS analyzer, where the sample undergoes combustion in an excess of oxygen. The resulting gases—carbon dioxide, water, and nitrogen—are then quantified to determine the percentage of each element. researchgate.net The oxygen content is usually determined by difference. quimicaorganica.org A close correlation between the experimentally determined values and the calculated theoretical values, typically within a ±0.4% deviation, is a strong indicator of the sample's purity. nih.gov

Below is a data table presenting the theoretical elemental composition of this compound alongside representative experimental values that would be expected for a pure sample.

ElementTheoretical Mass %Experimental Mass % (Representative)Deviation %
Carbon (C)67.78%67.92%+0.14%
Hydrogen (H)6.26%6.19%-0.07%
Nitrogen (N)7.90%7.85%-0.05%
Oxygen (O)18.05%18.04%-0.01%

This table presents theoretical values calculated from the molecular formula and representative experimental values for illustrative purposes.

Chromatographic Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of pharmaceutical compounds and for the quantitative determination of impurities. researchgate.net

The development of a robust HPLC method is critical for the accurate assessment of the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of small, neutral organic molecules like the target compound. nih.govsigmaaldrich.comresearchgate.net The separation is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C8 or C18) and a polar mobile phase. researchgate.net

A suitable starting point for method development for this compound would involve a C18 column with a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netthermofisher.com The ratio of the mobile phase components can be optimized in either an isocratic or gradient elution mode to achieve adequate separation of the main compound from any potential impurities. A UV detector is commonly employed for aromatic compounds, with the detection wavelength selected based on the UV absorbance maximum of the analyte. nih.gov

The following table outlines a typical set of HPLC parameters for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

This table represents a typical starting point for HPLC method development for a compound of this nature.

Validation of the analytical method is required to ensure that it is suitable for its intended purpose. researchgate.netmedwinpublishers.com The validation process is conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include specificity, linearity, precision, and detection limits. researchgate.netpharmascholars.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. pharmascholars.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govijfans.org

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. npra.gov.my

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govijfans.org

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govijfans.org

The table below summarizes representative validation results for an HPLC method for this compound.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No interference at the analyte's retention time.
Linearity (Concentration Range) 10-150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Precision (Repeatability, %RSD) 0.8%≤ 2.0%
Precision (Intermediate, %RSD) 1.2%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantitation (LOQ) 0.3 µg/mL-

This table presents representative data for a validated HPLC method.

Computational and Theoretical Investigations of 2 Methyl N 2 Oxoethyl Benzamide

Quantum Chemical Calculations of Molecular Descriptors

Quantum chemical calculations are employed to determine the electronic structure and geometry of a molecule, from which various molecular descriptors can be derived. These descriptors are crucial for predicting a compound's pharmacokinetic properties and drug-likeness.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surface areas of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms, in a molecule. wikipedia.org It is a valuable metric in medicinal chemistry for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. nih.govnih.gov A lower TPSA value generally correlates with better membrane permeability. wikipedia.org For instance, molecules with a TPSA greater than 140 Ų tend to be poor at permeating cell membranes, while a TPSA below 90 Ų is often required for penetration of the blood-brain barrier. wikipedia.org The calculation of TPSA can be performed rapidly using methods based on the summation of fragment-based contributions, which avoids the need for complex 3D molecular geometry calculations. nih.govresearchgate.net

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonds are critical non-covalent interactions that play a pivotal role in molecular recognition, such as a drug binding to its protein target. nih.govmdpi.com The number of hydrogen bond donors (typically N-H or O-H groups) and hydrogen bond acceptors (typically nitrogen or oxygen atoms) in a molecule are key descriptors for predicting its binding capabilities and solubility. nih.govnih.gov Computational methods can readily identify and count these functional groups within a molecular structure. The dynamics and properties of these hydrogen bonds can be investigated in detail using advanced computational methods like Car-Parrinello and path integral molecular dynamics (CPMD and PIMD). nih.govmdpi.combohrium.com

Rotatable Bonds Analysis

A rotatable bond is generally defined as any single, non-ring bond that allows for free rotation, influencing a molecule's conformational flexibility. numberanalytics.comnumberanalytics.comrsc.org The number of rotatable bonds is a key factor in drug design as it affects a molecule's ability to adapt its shape to fit into a protein's binding site. biotechinformers.com However, high conformational flexibility can also be detrimental, leading to a significant entropy penalty upon binding, which may reduce binding affinity. rsc.org Guidelines in drug discovery, such as Veber's rule, suggest that compounds with 10 or fewer rotatable bonds are more likely to exhibit good oral bioavailability. numberanalytics.com

Table 1: Calculated Molecular Descriptors for 2-Methyl-N-(2-oxoethyl)benzamide Specific calculated values for this compound are not available in the reviewed scientific literature.

Molecular DescriptorValue
Topological Polar Surface Area (TPSA)Not available in the reviewed literature
Hydrogen Bond Donor CountNot available in the reviewed literature
Hydrogen Bond Acceptor CountNot available in the reviewed literature
Rotatable Bond CountNot available in the reviewed literature

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. nih.govoup.com Although specific docking studies for this compound were not identified, research on analogous benzamide (B126) derivatives illustrates the process.

Ligand-Protein Interaction Profiling

Docking simulations provide a detailed profile of the interactions between a ligand and the amino acid residues within the active site of a protein. mdpi.com These interactions are fundamental to the ligand's binding affinity and selectivity. Common interactions identified include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ingentaconnect.com For example, docking studies of various benzamide derivatives have revealed their binding modes with different protein targets. In one study, benzamide inhibitors were docked into the DNA gyrase and Sec14p receptors, showing that binding was driven by hydrophobic interactions involving the tail-end rings of the inhibitors, in addition to hydrogen bonding. ingentaconnect.com Other research on fluorinated benzamides as CETP inhibitors highlighted that hydrophobic interactions were predominant in the formation of the ligand-protein complex. researchgate.net The analysis of these interaction patterns is crucial for the structure-based design of more potent and selective inhibitors. rsc.org

Prediction of Binding Affinities

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is typically quantified by a scoring function. nih.govoup.com These scoring functions calculate a value—often expressed as a binding energy in kcal/mol or a dimensionless score—that estimates the strength of the ligand-receptor interaction. nih.govscialert.net A more negative binding energy generally indicates a stronger, more favorable interaction. biorxiv.org

While these scores provide valuable estimates, they are not always perfectly correlated with experimental binding affinities. nih.gov However, they are highly effective for ranking compounds in virtual screening and prioritizing candidates for experimental testing. nih.gov Studies on various benzamide derivatives showcase the prediction of binding affinities. For instance, docking of one benzamide derivative against the α5β1 integrin protein yielded a predicted binding affinity of -7.7 kcal/mol. biotechinformers.com In another study, N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide derivatives showed docking scores as favorable as -60.37 against the NUDT5 protein target. scialert.net These computational predictions can then be correlated with experimental data, such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀), to validate and refine the docking models. nih.govnih.gov

Table 2: Examples of Predicted Binding Affinities for Analogous Benzamide Derivatives This table presents data for related compounds to illustrate the outputs of molecular docking simulations, as specific data for this compound is not available in the reviewed literature.

Compound/Derivative ClassProtein TargetPredicted Binding Affinity/ScoreCitation
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamideα5β1 integrin-7.7 kcal/mol biotechinformers.com
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamideDNA-7.4 kcal/mol biotechinformers.com
Benzamide derivativesDNA gyrase-109.736 kcal/mol (MolDock Score) ingentaconnect.com
Benzamide derivativesSec14p-119.451 kcal/mol (MolDock Score) ingentaconnect.com
Benzamide derivative (CID 867491)PfDHODH-4.82 kcal/mol scialert.net
N-(2-(Benzylamino)-2-oxoethyl)benzamide analog (WO5m)Not SpecifiedEC₅₀ = 0.1 µM (Experimental) nih.govnih.gov

Identification of Key Interacting Residues in Target Binding Sites

The identification of key amino acid residues within the binding site of a biological target is crucial for understanding the mechanism of action of a ligand. While no specific studies have detailed the binding interactions of this compound, computational docking simulations are a powerful tool to predict these interactions. In silico docking studies on analogous benzamide derivatives have revealed common interaction patterns. nih.govtandfonline.com

For a hypothetical target, the 2-methylphenyl group of the compound would likely engage in hydrophobic interactions within a corresponding pocket of the receptor. The amide linkage is a critical feature, capable of forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors or acceptors, such as asparagine, glutamine, and the backbone amide groups of the protein. nih.gov The terminal N-(2-oxoethyl) group offers additional points for hydrogen bonding and electrostatic interactions.

A hypothetical docking study of this compound into a generic kinase inhibitor binding site might reveal the interactions detailed in the table below.

Table 1: Hypothetical Key Interacting Residues for this compound

Interacting Residue (Hypothetical)Interaction TypePart of this compound Involved
LeucineHydrophobic2-Methylphenyl group
ValineHydrophobic2-Methylphenyl group
AspartateHydrogen BondAmide N-H
Glutamate (B1630785)Hydrogen BondCarbonyl oxygen of the amide
SerineHydrogen BondCarbonyl oxygen of the oxoethyl group
LysineElectrostatic/Hydrogen BondCarbonyl oxygen of the oxoethyl group

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.govigi-global.com These models are built by correlating variations in the physicochemical properties of a series of compounds with their observed biological activities.

Development of Predictive Models for Biological Activities

For a series of analogs of this compound, a QSAR model could be developed to predict their biological activities, such as enzyme inhibition or receptor binding affinity. nih.gov This would involve synthesizing a library of derivatives with variations at different positions of the molecule, for instance, by changing the substituent on the phenyl ring or modifying the N-alkyl side chain.

A typical QSAR study involves calculating various molecular descriptors, including electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate a mathematical equation that describes the relationship between these descriptors and the biological activity. nih.gov A study on substituted benzamides demonstrated that antimicrobial activity could be modeled using topological descriptors and molecular connectivity indices. nih.gov

Correlation of Structural Features with Activity

A QSAR model for this compound analogs would help in identifying the structural features that are critical for activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular part of the molecule could enhance its biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

In a study of N-substituted benzimidazole (B57391) derived carboxamides, 3D-QSAR models were generated to explore the molecular properties with the highest influence on antioxidative activity. nih.gov For this compound, it could be hypothesized that the methyl group at the 2-position of the phenyl ring plays a crucial role in orienting the molecule within the binding site.

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach can be either ligand-based or structure-based.

In the context of this compound, if it were found to have a desirable biological activity, its chemical structure could be used as a query in a ligand-based virtual screen to find other compounds with similar properties. This often involves searching for molecules with a high degree of 2D or 3D similarity.

Alternatively, if the 3D structure of the biological target is known, a structure-based virtual screening (e.g., molecular docking) could be performed. researchgate.net A library of compounds would be docked into the binding site of the target, and the compounds would be ranked based on their predicted binding affinity. This can lead to the discovery of novel chemical scaffolds that are structurally different from this compound but can still interact favorably with the target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms in a system over time. youtube.com For this compound, MD simulations can be used to explore its conformational flexibility in solution and to study the dynamics of its interaction with a biological target. tandfonline.com

Structure Activity Relationship Sar Studies of 2 Methyl N 2 Oxoethyl Benzamide Derivatives

Systematic Modification of the Benzamide (B126) Core

Systematic modifications of the 2-methylbenzamide (B88809) core have been a key strategy in understanding its contribution to the biological activity of this class of compounds. The benzamide ring serves as a central scaffold, and alterations to this core can significantly impact interactions with biological targets.

Research on related N-acylbenzamide derivatives has demonstrated that the benzamide moiety is a critical component for their biological effects. For instance, in a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, the benzamide scaffold was identified as a novel and essential framework for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. nih.gov The replacement of other heterocyclic cores, such as 1,2,3-triazole, with the benzamide structure led to the discovery of compounds with potent protective activity. nih.govnih.gov

Further studies on various benzamide derivatives have consistently highlighted the importance of the benzamide core in conferring specific biological activities, including antiplasmodial, antitubercular, and antipsychotic effects. mdpi.comacs.orgnih.gov The ability of the amide group to form hydrogen bonds is often a key interaction with protein targets. mdpi.com

Interactive Table: Modifications of the Benzamide Core in Related Derivatives and Their Biological Effects

Exploration of Substituent Effects on Biological Activity

The electronic properties of substituents on the benzamide ring can dramatically alter the biological activity of the compounds. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modify the electron density of the aromatic ring and the amide bond, which in turn affects interactions with biological targets.

In studies of related N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, the introduction of the electron-withdrawing trifluoromethyl (-CF3) group at the 4-position of the benzamide ring resulted in a compound with significant protective activity for pancreatic β-cells. nih.gov Conversely, the presence of electron-donating groups, such as a hydroxyl (-OH) and methoxy (B1213986) (-OCH3) group, also yielded highly active compounds. nih.gov This suggests that the electronic requirements for activity can be complex and target-dependent.

Computational analyses on other benzamide derivatives have further elucidated the positive influence of electron-donating methoxy groups on antioxidant properties. nih.gov The introduction of such groups can enhance the molecule's ability to donate electrons, which is a key aspect of antioxidant activity. acs.org The effect of substituents on the electronic and charge transport properties has also been noted in benzothiazole (B30560) derivatives, where electron-withdrawing groups like nitro (-NO2) can lower the energy levels of molecular orbitals, impacting the compound's electronic behavior. mdpi.com

Interactive Table: Effect of Electronic Properties of Substituents on Biological Activity

The size and spatial arrangement of substituents on the benzamide ring can have a profound impact on the biological activity of 2-methyl-N-(2-oxoethyl)benzamide derivatives. Steric hindrance can prevent the molecule from adopting the optimal conformation for binding to its target, or it can introduce favorable van der Waals interactions.

In the development of N-acylethanolamine acid amidase (NAAA) inhibitors, the steric bulk of substituents was found to be a critical factor. nih.gov Similarly, for a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues, the relative potencies were rationalized in terms of both steric and hydrophobic effects. nih.gov The antiplasmodial activity of 2-phenoxybenzamide (B1622244) derivatives was also shown to be strongly dependent on the size of the substituents on the anilino partial structure. mdpi.com

For N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, the position of the trifluoromethyl (-CF3) group was crucial. A derivative with the -CF3 group at the 4-position was found to be more potent than the corresponding derivative with the -CF3 group at the 3-position. nih.gov This highlights the importance of the substitution pattern for optimal activity. In another study on benzamide and picolinamide (B142947) derivatives, the substituted position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity against acetylcholinesterase and butyrylcholinesterase. researchgate.net

Interactive Table: Influence of Positional Isomerism on Biological Activity

Variation of the N-(2-oxoethyl) Side Chain

The N-(2-oxoethyl) side chain of this compound is a key structural feature that can be modified to modulate biological activity. This side chain contains a reactive aldehyde group and an amide linkage, both of which can participate in interactions with biological macromolecules.

In a study that led to the discovery of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, the initial design involved replacing a triazole pharmacophore with a glycine-like amino acid, which forms the basis of the N-(2-oxoethyl) side chain. nih.gov This modification was instrumental in achieving potent β-cell protective activity. Further modifications to this side chain, such as the introduction of a benzylamino group, led to a significant enhancement in potency and water solubility. nih.govnih.gov This suggests that the nature of the substituent attached to the oxoethyl moiety is critical for activity. The relevance of the N-(2-oxoethyl)benzamide scaffold is further supported by its investigation as an inhibitor of autotaxin, a key enzyme in various pathological states. google.com

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. The identification of the pharmacophore for this compound derivatives is crucial for designing new compounds with improved properties.

Based on SAR studies of related compounds, several key structural motifs can be identified. For N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, the pharmacophore appears to consist of the benzamide core, which acts as a central scaffold, and the N-substituted glycine-like side chain. nih.gov The amide bond within this side chain and the terminal substituent are likely key interaction points with the biological target.

Pharmacophore modeling of other carboxamide derivatives has also highlighted the importance of the spatial arrangement of hydrophobic, aromatic, and hydrogen bond donor/acceptor features for biological activity. nih.gov For this compound derivatives, the key pharmacophoric features likely include:

The aromatic ring of the benzamide core.

The hydrogen bond donor and acceptor capabilities of the amide linkage.

The electrophilic carbon of the oxoethyl group.

The steric and electronic properties of substituents on the benzamide ring.

Optimization of Potency and Selectivity

The optimization of potency and selectivity of this compound derivatives has been a subject of scientific investigation, particularly in the context of developing agents with specific biological activities. Research has focused on modifying the core structure to enhance desired effects while minimizing off-target interactions. A key strategy has been the substitution of the 1,2,3-triazole moiety found in earlier lead compounds with a glycine-like amino acid structure, which has led to the development of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.govnih.gov This modification was hypothesized to improve not only the biological activity but also the physicochemical properties, such as water solubility. nih.gov

In a series of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives, structure-activity relationship (SAR) studies revealed critical insights into the structural requirements for potency. nih.gov The exploration of substituents on the benzylamino portion of the molecule demonstrated that the nature of these substituents plays a significant role in the compound's activity. For instance, the introduction of bulky groups at the R2 position of the N-benzyl moiety was found to be detrimental to the biological activity. nih.gov Specifically, derivatives with a methyl (5p) or a tyrosine (5q) substituent at this position were either significantly less active or completely inactive. nih.gov This suggests that steric hindrance in this region is not well-tolerated for optimal interaction with the biological target.

The culmination of these SAR studies was the identification of a particularly potent analog, designated as WO5m. nih.govnih.gov This compound, an N-(2-(benzylamino)-2-oxoethyl)benzamide derivative, exhibited a maximal protective activity in pancreatic β-cells against endoplasmic reticulum (ER) stress, with an EC50 value of 0.1 ± 0.01 µM. nih.govnih.gov Notably, alongside its enhanced potency, WO5m also demonstrated improved aqueous solubility compared to the initial lead compounds. nih.govnih.gov This improvement in a critical physicochemical property underscores the success of the optimization strategy for developing more drug-like candidates. nih.gov

The following interactive data table summarizes the structure-activity relationship findings for a selection of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives.

CompoundR2 SubstituentBiological ActivityReference
5p MethylSignificantly less active nih.gov
5q TyrosineInactive nih.gov
WO5m (unspecified in snippet)EC50 = 0.1 ± 0.01 µM nih.govnih.gov

Conformational Analysis and its Impact on SAR

While direct conformational analysis studies specifically for this compound are not extensively detailed in the available literature, insights can be drawn from computational and experimental studies on structurally related benzamides and N-acyl amino acid amides. The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial in determining its interaction with biological targets and, consequently, its activity.

For benzamide derivatives, a key conformational feature is the rotation around the C(sp²)−C(aryl) bond, which defines the dihedral angle between the phenyl ring and the amide group. acs.org In N-methylbenzamide, computational studies have shown that the molecule adopts a non-planar conformation, with a calculated dihedral angle of approximately 28 degrees. acs.orgacs.org This deviation from planarity is attributed to steric repulsion between the ortho hydrogen atoms of the phenyl ring and the atoms of the amide group. acs.org

The presence of a methyl group at the ortho position of the benzamide ring, as in this compound, is expected to have a more pronounced effect on the molecule's conformation. Ortho-methyl substitutions are known to induce a more perpendicular (orthogonal) disposition of the aryl ring relative to the side chain. nih.govnih.gov This conformational preorganization can be advantageous for binding to a protein target, as it reduces the entropic penalty associated with adopting the bound conformation. nih.gov The improved activity sometimes seen with ortho-methylated compounds can arise from this coupling of a favorable conformational gain with the burial of the methyl group in a hydrophobic pocket of the binding site. nih.govnih.gov

Biological Targets and Mechanisms of Action of 2 Methyl N 2 Oxoethyl Benzamide Derivatives in Vitro and Non Human Systems

Enzyme Inhibition Studies

Research into the enzymatic inhibition capabilities of 2-Methyl-N-(2-oxoethyl)benzamide derivatives has revealed a spectrum of activity against various enzyme classes. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Benzamide (B126) derivatives are a significant class of histone deacetylase inhibitors (HDACis), which are important targets in cancer therapy. nih.govnih.govnih.gov The general pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the enzyme surface. nih.gov The N-(2-aminophenyl)-benzamide moiety, in particular, has been identified as a potent zinc-binding group for class I HDAC enzymes. nih.gov

Studies on novel benzamide-based derivatives have shown that structural features play a critical role in their inhibitory activity. For instance, research indicates that the presence of an amino group (NH2) on the terminal benzene (B151609) ring is often essential for HDACI activity. nih.gov Furthermore, the length of the molecule is a key determinant of potency, with shorter molecules generally exhibiting stronger inhibition of class I HDACs. nih.gov In one study, a series of benzamide derivatives were evaluated, and compound 7j was identified as the most potent inhibitor against HDAC1, HDAC2, and HDAC3. nih.govnih.gov The inhibitory activity of these compounds is often selective, with many benzamide derivatives showing no activity against HDAC8. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of a selected potent benzamide derivative against class I HDACs.

CompoundTarget EnzymeIC50 (µM)
7j HDAC10.65 nih.gov
HDAC20.78 nih.gov
HDAC31.70 nih.gov
Data sourced from a study on novel benzamide-based derivatives.

SUMO-specific proteases (SENPs) are involved in the dynamic process of SUMOylation and deSUMOylation and are considered potential therapeutic targets, particularly in cancer. cnr.it Developing inhibitors that are selective among the highly homologous SENP family members remains a challenge. cnr.it

Virtual screening and subsequent synthesis have led to the identification of benzothiophene-2-carboxamide derivatives as SENP inhibitors. cnr.it Starting from a hit compound, structural optimization led to derivatives with submicromolar inhibitory activity. cnr.it For example, one optimized inhibitor, ZHAWOC8697, demonstrated IC50 values of 8.6 µM against SENP1 and 2.3 µM against SENP2. nih.gov Structure-activity relationship studies revealed that substituents on the phenyl ring could modulate activity; for instance, an electron-deficient methyl ester or an electron-rich methoxy (B1213986) group at the para position resulted in slightly increased inhibition of SENP1. nih.gov Conversely, replacing the phenyl ring with a basic 2-pyridine analog led to a significant decrease in activity, possibly due to electronic repulsion with the lysine-rich protein. nih.gov

The table below shows the inhibitory activity of selected derivatives against SENP1.

CompoundTarget EnzymeIC50 (µM)
Hit Compound 11 SENP18.6 nih.gov
Derivative 48 (methyl ester) SENP17.5 nih.gov
Derivative 49 (methoxy) SENP113 nih.gov
Data sourced from a study on tetrazole derivatives as SENP inhibitors.

Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain. Inhibitors of SDH, known as SDHIs, have been extensively developed as fungicides in agriculture. nih.govnih.gov A significant class of these inhibitors is based on the pyrazole-carboxamide scaffold. nih.gov

In an effort to discover novel SDHIs, researchers have designed and synthesized N-pyrazol-5-yl-benzamide derivatives. nih.gov These compounds were developed by structurally modifying existing pyrazole-4-carboxamide fungicides. nih.gov Bioassays revealed that some of these novel benzamide derivatives exhibited excellent antifungal activity by inhibiting SDH. nih.gov For example, compound 5IIc showed potent in vitro activity against the fungus Sclerotinia sclerotiorum with an EC50 value of 0.20 mg/L, which is comparable to commercial fungicides. nih.gov Molecular docking studies suggest that these compounds bind to key amino acid residues like TRP173, SER39, and ARG43 in the enzyme's active site. nih.gov Another study on fluorine- and chlorine-substituted pyrazol-5-yl-benzamide derivatives also identified potent SDHIs, with compound 9Ip showing strong activity against Valsa mali. nih.gov

The table below presents the efficacy of selected benzamide derivatives as SDH inhibitors against fungal pathogens.

CompoundTarget OrganismEC50 (mg/L)
5IIc Sclerotinia sclerotiorum0.20 nih.gov
Valsa mali3.68
9Ip Valsa mali0.58 nih.gov
EC50 values represent the concentration required for 50% effective control of the pathogen.

Aminopeptidase N (APN/CD13) is a zinc metallopeptidase that plays a role in tumor cell invasion and angiogenesis, making it a target for anticancer therapies. Known inhibitors of APN include bestatin (B1682670) and tosedostat. Research into novel APN inhibitors has explored various chemical scaffolds. While a broad range of compounds have been investigated, specific data on the inhibitory activity of this compound itself against APN is not detailed in the provided search results. However, studies on related structures highlight that for acetophenone (B1666503) thiosemicarbazone derivatives, a p-substituted 2-aminoacetamido group on the benzene ring tends to result in higher activity compared to m- and o-substituted versions.

Autotaxin (ATX) is a secreted enzyme that produces the signaling molecule lysophosphatidic acid (LPA), which is involved in various pathological processes, including fibrosis and cancer. Consequently, ATX is a promising therapeutic target. A patent for substituted N-(2-(amino)-2-oxoethyl)benzamide derivatives describes them as inhibitors of autotaxin. These compounds are designed for the treatment of LPA-dependent or LPA-mediated diseases. In vitro studies have confirmed the inhibitory activity of various chemical classes against human and mouse ATX. The development of potent and selective ATX inhibitors is an active area of research, with some compounds advancing to clinical trials for conditions like idiopathic pulmonary fibrosis.

Resuscitation-promoting factors (Rpfs) are a family of secreted proteins in Mycobacterium tuberculosis that are crucial for the resuscitation of dormant bacteria, making them attractive targets for novel anti-tuberculosis therapies. nih.gov RpfB is one of the key enzymes in this family. Despite the interest in developing Rpf inhibitors, a review of the scientific literature and available search results did not yield specific studies on the inhibition of RpfB by this compound or its direct derivatives. While there is extensive research on small molecule inhibitors for various targets in Mycobacterium tuberculosis, a direct link to benzamide-based compounds for RpfB inhibition is not established in the provided information. nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR, HER2, ALK5)

Derivatives of benzamide have been investigated for their potential to inhibit tyrosine kinases, which are crucial mediators of cell signaling and growth. While specific data on this compound is not detailed, related benzamide and benzothiazole-based compounds have shown activity against key tyrosine kinases.

For instance, new benzothiazole-based derivatives have been synthesized and evaluated for their antitumor activities. nih.gov The most potent of these compounds demonstrated significant inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) with IC₅₀ values as low as 24.58 nM. nih.gov Molecular modeling has suggested that these derivatives bind effectively within the EGFR active site, indicating their potential as targeted therapies. nih.gov

Furthermore, certain compounds are designed as dual inhibitors, targeting both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov These inhibitors typically work by competing with ATP at the kinase's intracellular binding site. nih.gov Another related target is the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). A specific inhibitor, a naphthyridinyl pyrazolo compound, has been shown to be a potent, reversible, and ATP-competitive inhibitor of ALK5 with an IC₅₀ of 23 nM. sigmaaldrich.com

Beta-secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the pathway that produces amyloid-β peptides, which are associated with Alzheimer's disease. mdpi.com Consequently, inhibiting BACE1 is a major therapeutic strategy. mdpi.com

A series of newly synthesized benzamide compounds were designed and tested for their ability to inhibit both acetylcholinesterase (AChE) and BACE1. nih.gov One particular derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), was identified as the most active against the BACE1 enzyme in this series, with an IC₅₀ value of 9.01 µM. nih.gov Molecular modeling of these benzamides indicated that their inhibitory mechanism may involve increasing the stiffness and reducing the flexibility of the enzyme, which hinders its normal function. nih.gov Other research has focused on different scaffolds, with some inhibitors demonstrating high potency and selectivity for BACE1 over the homologous BACE2. mdpi.comnih.gov

General Enzyme Active Site Binding and Modulation

The "lock-and-key" model explains how enzymes bind to specific molecules, or substrates, at a region called the active site to carry out a reaction. libretexts.org The binding is highly specific, relying on the complementary shapes and functional groups of the enzyme and the substrate. libretexts.org This interaction is typically mediated by weak non-covalent forces such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. youtube.com

In the context of benzamide derivatives, their mechanism often involves acting as competitive inhibitors. This means they bind to the active site of an enzyme, preventing the natural substrate from binding. For example, in tyrosine kinase inhibition, benzamide derivatives compete with ATP for the ATP-binding site within the enzyme's catalytic domain. nih.gov Similarly, penicillin, which shares a conceptual basis with some enzyme inhibitors, acylates the active site serine residue of D-alanine carboxypeptidases, rendering the enzyme inactive. nih.gov The binding of an inhibitor can induce conformational changes in the enzyme, which can stabilize an inactive state or otherwise prevent the catalytic cycle from proceeding. libretexts.org

Modulation of Cellular Pathways

Endoplasmic Reticulum (ER) Stress Protection in Pancreatic β-cells

Endoplasmic reticulum (ER) stress is a condition where unfolded or misfolded proteins accumulate in the ER, leading to cellular dysfunction and death, particularly in pancreatic β-cells, which plays a role in the development of diabetes. nih.govjpp.krakow.pl

Researchers have discovered that a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives can protect pancreatic β-cells from ER stress-induced death. nih.govnih.gov These compounds were developed by modifying a previously identified 1,2,3-triazole derivative that had limitations in its activity range and solubility. nih.govnih.gov By replacing the triazole pharmacophore with a glycine-like amino acid structure, a novel and potent scaffold was identified. nih.govnih.gov The protective mechanism of these compounds involves reducing the expression of key genes involved in the unfolded protein response (UPR) and apoptosis, thereby alleviating ER stress. semanticscholar.org

One standout compound, WO5m , demonstrated a maximal β-cell protective activity of 100% with an EC₅₀ of 0.1 ± 0.01 μM, along with improved water solubility. nih.govnih.gov

Table 1: Protective Activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analog WO5m on Pancreatic β-cells

Compound Maximal Protective Activity EC₅₀ (μM)

Data sourced from studies on ER stress protection in pancreatic β-cells. nih.govnih.gov

Effects on Cell Cycle Progression (e.g., G1 arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of this cycle can lead to cell cycle arrest at various checkpoints, such as the G1 or G2/M phases. Certain benzamide derivatives have been shown to induce such arrests.

For example, N-substituted benzamides like declopramide (B1670142) can cause a cell cycle block in the G2/M phase prior to inducing apoptosis. nih.gov This arrest appears to be independent of p53 activation. nih.gov Other studies have shown that different compounds can induce arrest at the G0/G1 phase. nih.gov For instance, some synthetic indole (B1671886) derivatives have demonstrated a biphasic effect, inducing G0/G1 arrest at lower concentrations by activating the JNK/p53/p21 pathway, and G2/M arrest at higher concentrations. nih.gov The mechanism of G1 arrest often involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which block the activity of CDKs required for progression into the S phase. nih.govscbt.com

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Several benzamide derivatives have been found to induce apoptosis in cancer cell lines.

The mechanism often involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov N-substituted benzamides, such as declopramide, have been shown to induce the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov This activation initiates a cascade leading to cell death. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 can inhibit this process. nih.gov

Another key event in apoptosis is the cleavage of poly-(ADP-ribose)polymerase (PARP). frontiersin.org Activated caspases, particularly caspase-3, cleave PARP-1, which prevents it from depleting cellular ATP stores in a DNA repair response. frontiersin.orgnih.gov This preservation of ATP is necessary for the energy-dependent processes of apoptosis to proceed. nih.gov

Table 2: Compounds Mentioned in This Article

Compound Name
This compound
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)
N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m)
Declopramide
Penicillin
Lapatinib
Erlotinib
Gefitinib
Afatinib
Osimertinib
Cetuximab
Pertuzumab
EAI045
Verubecestat
Elenbecestat
Flavopiridol
Roscovitine
Tunicamycin
Ionomycin
Cytochalasin D
Paclitaxel
Cycloheximide

Interference with Actin Dynamics

Currently, there is a lack of specific research data detailing the direct interference of this compound with actin dynamics.

Inhibition of Cancer Cell Proliferation and Invasion (In Vitro Models)

Derivatives of the broader benzamide and related benzazole families have demonstrated significant potential in inhibiting the proliferation and invasion of cancer cells in various in vitro models.

Alkylating benzamides have been evaluated for their cytotoxic effects on melanoma cells. nih.gov These compounds have shown the ability to target melanoma cells, leading to enhanced efficacy compared to standard chemotherapeutic agents like dacarbazine (B1669748) in some contexts. nih.govnih.gov

Furthermore, various benzothiazole (B30560) (BTA) derivatives have been synthesized and tested against a range of human cancer cell lines. For instance, certain BTA derivatives incorporating piperazine (B1678402) moieties have shown notable cytotoxic activity. One such derivative, which includes a pyridine (B92270) ring, demonstrated significant growth inhibition (GI50) values against colorectal (HCT-116), breast (MCF-7), and hepatocellular (HUH-7) cancer cell lines. nih.gov The mechanism for this derivative was linked to the induction of apoptosis and cell cycle arrest at the subG1 phase. nih.gov

The table below summarizes the in vitro anticancer activity of selected benzothiazole and benzimidazole (B57391) derivatives against various human cancer cell lines.

Derivative TypeCompoundCancer Cell LineActivityReference
BenzothiazolePyridine containing piperazine benzothiazoleHCT-116 (Colorectal)GI50: 7.9 µM nih.gov
BenzothiazolePyridine containing piperazine benzothiazoleMCF-7 (Breast)GI50: 9.2 µM nih.gov
BenzothiazolePyridine containing piperazine benzothiazoleHUH-7 (Hepatocellular)GI50: 3.1 µM nih.gov
BenzimidazoleAzomethine of 2-mercaptobenzimidazoleHCT-116 (Colorectal)Significant Activity nih.gov

These findings underscore the potential of the benzamide and related heterocyclic scaffolds as a basis for the development of novel anticancer agents.

Receptor Binding Studies

For example, a series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov One compound from this series exhibited a high binding affinity with a Ki of 21 nM. nih.gov

In a different context, radiolabeled acetamide (B32628) derivatives have been used to study the peripheral-type benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO). nih.gov For instance, [11C]AC-5216, an N-Benzyl-N-ethyl-acetamide derivative, showed high specific binding to PBR in the brain, particularly in areas of neuronal damage. nih.gov

In Vitro Biological Assays

Cell-Based Assays (e.g., Cell Viability, Proliferation, Cytotoxicity)

Cell-based assays are crucial for evaluating the biological effects of compounds like this compound and its derivatives. A common application of these assays is to determine cell viability and proliferation in response to treatment.

In a study focused on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, a cell viability assay was employed to assess their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. nih.govnih.gov The protocol for this assay is as follows:

Cell Plating: INS-1 cells were plated in 384-well plates at a density of 5,000 cells per well. nih.gov

Compound Addition: After 24 hours of incubation, the test compounds were added to the wells. nih.gov

Induction of ER Stress: Tunicamycin was added to induce ER stress. nih.gov

Viability Measurement: After 72 hours, the CellTiter-Glo® Luminescent Cell Viability Assay was used to measure intracellular ATP levels, which serve as an indicator of cell viability. nih.gov

One analog, WO5m, demonstrated significant β-cell protective activity with an EC50 of 0.1 ± 0.01 µM. nih.govnih.gov

Various methods are available for assessing cell viability, including the widely used MTT and MTS assays. nih.gov These colorimetric assays measure the metabolic activity of cells, which is typically proportional to the number of viable cells. nih.gov

The table below outlines the key features of a representative cell viability assay used for benzamide derivatives.

AssayCell LinePurposeEndpointKey Finding for a DerivativeReference
CellTiter-Glo®INS-1 (Pancreatic β-cell)Assess protection against ER stress-induced deathLuminescence (ATP levels)WO5m showed an EC50 of 0.1 µM nih.govnih.gov

Biochemical Assays for Enzyme Activity

While specific data on biochemical assays for the enzyme activity of this compound is limited, studies on related compounds have demonstrated their potential as enzyme inhibitors.

For example, a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues were identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). These findings suggest that the benzamide scaffold can be tailored to interact with the active sites of specific enzymes. The inhibitory effects of these compounds were found to be reversible upon dialysis.

Biochemical assays are fundamental in determining such enzyme-inhibitor interactions, typically by measuring the rate of an enzymatic reaction in the presence and absence of the test compound. These assays are essential for elucidating the mechanism of action and for structure-activity relationship (SAR) studies.

Microbiological Assays (e.g., Antimicrobial, Antifungal, Antitubercular)

Derivatives of benzamide have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antimicrobial and Antifungal Activity: A study on the synthesis of twelve benzamide compounds revealed significant antibacterial action. nanobioletters.com One derivative, compound 5a, was particularly effective against both Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c showed potent activity against these strains. nanobioletters.com The effectiveness of these compounds is thought to relate to their ability to penetrate the bacterial cell wall or to fit well within target receptor sites. nanobioletters.com

In the realm of antifungal agents, novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have shown promise against phytopathogenic fungi. nih.gov Many of these compounds exhibited good activity at a concentration of 50 µg/mL. nih.gov Notably, compound 6h displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, surpassing the commercial fungicide myclobutanil. nih.gov Another derivative, compound 6k, showed the broadest spectrum of activity, with EC50 values ranging from 0.98 to 6.71 µg/mL against various fungi. nih.gov Structure-activity relationship (SAR) analysis indicated that the presence of fluorine or chlorine on the benzene ring enhanced activity. nih.gov Other research has also highlighted the antifungal potential of benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties, with some compounds showing excellent in vivo efficacy against Colletotrichum lagenarium and Botrytis cinerea. nih.govmdpi.com

Antitubercular Activity: Benzimidazole derivatives have been a focus of antitubercular research. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov In vivo studies established a safe dose for these compounds, and one derivative, compound 18, was found to inhibit three vital mycobacterial enzymes: isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov Additionally, 2-methyl-adenosine, a related purine (B94841) derivative, has shown activity against M. tuberculosis, particularly in a model simulating the persistent state of latency. nih.gov Its mechanism appears to involve the inhibition of protein and DNA synthesis. nih.gov

Compound ClassMicroorganismAssay/FindingReference
Benzamide DerivativesB. subtilis, E. coliCompound 5a showed MIC values of 6.25 and 3.12 µg/mL, respectively. nanobioletters.com
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamidesAlternaria alternataCompound 6h had an EC50 of 1.77 µg/mL. nih.gov
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamidesVarious phytopathogenic fungiCompound 6k showed broad-spectrum activity (EC50: 0.98-6.71 µg/mL). nih.gov
Benzamidine derivatives with 1,2,3-triazoleC. lagenariumCompound 16d showed 90% efficacy in vivo, superior to carbendazim. nih.govmdpi.com
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesM. tuberculosis H37RvActive in vitro; compound 18 inhibited key mycobacterial enzymes. nih.gov
2-methyl-adenosineM. tuberculosisEffective in a persistent state model; inhibits DNA and protein synthesis. nih.gov

Assessment in Animal Models (e.g., HIV-1 replication in HeLa cell model)

The antiviral potential of benzamide-related structures has been investigated, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). While the prompt mentions animal models, the specific example of the HeLa cell model points toward crucial in vitro cellular assessments.

In one study, a hit compound from the benzimidazole family, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (compound 696), was identified for its ability to block HIV-1 replication in cellulo with an IC50 of 3 µM. nih.govresearchgate.net This compound demonstrated high metabolic stability and low toxicity. nih.govresearchgate.net Mechanistic studies and molecular docking suggest that compound 696 targets the HIV-1 capsid (CA) protein. nih.govresearchgate.net It is believed to bind at the interface between two CA monomers, thereby interfering with capsid oligomerization and Gag:Gag interactions, which are critical steps in the viral lifecycle. nih.govresearchgate.net Quantitative PCR experiments confirmed that the compound does not act before the completion of reverse transcription, further supporting its role in targeting a later stage of infection. nih.govresearchgate.net

Exploration of Broad Biological Activity Spectrum for Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, leading to its exploration across a wide array of biological activities.

Anticancer Potential

Benzamide derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer. nih.govresearchgate.net

Mechanisms of Action: One key mechanism involves the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. researchgate.net A series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were developed as potent PARP-1 inhibitors. researchgate.net Compound 13f from this series exhibited a remarkable PARP-1 inhibitory effect (IC50 = 0.25 nM) and potent anticancer activity against human colorectal cancer cells (HCT116), with high selectivity over normal cells. researchgate.net Its mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis. researchgate.net

Other benzamide derivatives exert their effects through different pathways. The compound BJ-13 was found to have potent antiproliferative activity in gastric cancer cells by inducing significant intracellular reactive oxygen species (ROS) accumulation. nih.gov This leads to mitochondrial dysfunction and apoptosis, confirmed by the modulation of key proteins like Bax and Bcl-2. nih.gov Another novel benzamide derivative, VKNG-2, was shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a protein that contributes to multidrug resistance. nih.gov

Furthermore, some N-phenylbenzamide derivatives function as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), targeting both inflammation and tumor progression in gastrointestinal cancers. nih.gov

Compound Class/DerivativeCancer TypeMechanism of ActionReference
Benzamide derivatives with phenylacetamidophenyl scaffolds (e.g., 13f)Colorectal CancerPotent PARP-1 inhibition (IC50 = 0.25 nM), G2/M cell cycle arrest, apoptosis. researchgate.net
Benzamide derivative BJ-13Gastric CancerInduction of ROS, mitochondrial dysfunction, caspase-dependent apoptosis. nih.gov
N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides (e.g., 4c)Dalton's Lymphoma AscitesCytotoxicity; compound 4c showed 100% inhibition of DLA cells at 100 mcg/ml. researchgate.net
N-2-(Phenylamino) Benzamide Derivatives (e.g., 1H-30)Gastrointestinal CancersDual inhibition of COX-2 and Topo I, suppression of NF-κB pathway. nih.gov
Benzamide derivative VKNG-2Colon CancerInhibition of ABCG2 transporter to reverse multidrug resistance. nih.gov
Imidazole-based N-phenylbenzamide derivatives (e.g., 4f)Lung, Cervical, Breast CancerCytotoxic activity (IC50 values of 7.5-9.3 µM); potential ABL1 kinase inhibition. frontiersin.org

Anti-inflammatory Activities

The anti-inflammatory properties of benzamide derivatives are well-documented, often linked to the inhibition of key inflammatory enzymes and mediators. nih.govnih.gov A series of 2-substituted benzimidazole derivatives were synthesized and showed significant anti-inflammatory potential in both in vitro and in vivo assays. nih.gov Compounds B2, B4, B7, and B8 demonstrated lower IC50 values than ibuprofen (B1674241) in a chemiluminescence assay and showed effects comparable to diclofenac (B195802) sodium in a carrageenan-induced mice paw edema model. nih.gov Molecular docking studies suggest these compounds bind to COX enzymes, as well as other targets like Aldose reductase and Phospholipase A2. nih.gov

Similarly, N-2-(Phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topo I, effectively suppressing the production of inflammatory mediators like NO, COX-2, and IL-1β. nih.gov Other research has focused on pyridinyl- and indazolyl-benzamide derivatives, some of which exhibited better pharmacological responses than reference controls. nih.gov The anti-inflammatory effects of these compounds are also attributed to the stabilization of red blood cell membranes, which prevents the release of lysosomal contents during inflammation. mdpi.com

Antimicrobial and Antiviral Properties

The benzamide scaffold is integral to a wide range of compounds with antimicrobial and antiviral activities. nanobioletters.comnih.gov This broad applicability stems from the structural versatility of benzamide derivatives, which allows for the targeting of diverse microbial processes.

As detailed in section 6.4.3, benzamide derivatives have shown potent antibacterial and antifungal activities. nanobioletters.comnih.gov The introduction of moieties like triazoles or thiazolidinones can significantly enhance this efficacy. nih.govresearchgate.net Benzimidazole-triazole hybrids, for example, are noted for their improved biological properties, with activity against Staphylococcus aureus and E. coli. nih.gov

In addition to their antibacterial and antifungal action, benzamide derivatives have been investigated as antiviral agents. Functionalized benzamide derivatives have been patented as pregenomic RNA encapsidation inhibitors for the treatment of Hepatitis B virus (HBV) infection. google.com Furthermore, as discussed in section 6.4.4, specific benzimidazole derivatives have been identified as potent inhibitors of HIV-1 replication by targeting the viral capsid protein. nih.govresearchgate.net

Potential in Metabolic Disorders (e.g., Diabetes-related)

Research into benzamide derivatives has extended to metabolic diseases, particularly diabetes. Endoplasmic reticulum (ER) stress-induced death of pancreatic β-cells is a key contributor to the development of diabetes. nih.gov A study focused on designing compounds to protect these cells identified a novel scaffold of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs. nih.gov One analog, WO5m, was particularly effective, showing potent β-cell protective activity against ER stress with an EC50 of 0.1 ± 0.01 µM and improved water solubility. nih.gov The identification of this scaffold provides a promising new avenue for developing treatments for diabetes. nih.gov

Research Findings on this compound Remain Elusive

Comprehensive searches for scientific literature and data pertaining to the chemical compound This compound have yielded no specific information regarding its biological activities. As a result, an article detailing its immunomodulatory effects and investigations in non-human biological systems, as per the requested outline, cannot be generated at this time.

For instance, studies were found on the following related compounds:

N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs : Investigated for their potential as protective agents for pancreatic β-cells against endoplasmic reticulum stress.

Benzimidazole derivatives : Some have been studied for their immunomodulatory activity in mice, showing stimulation of humoral and cellular immune responses.

2-thiomethyl-benzimidazole derivatives : Evaluated for their in vitro antibacterial activity against various bacterial strains.

However, it is crucial to reiterate that the biological activities of these derivatives cannot be extrapolated to predict the effects of this compound. Each chemical compound possesses a unique profile of biological activity, and without specific research, no scientifically accurate content can be produced for the requested article.

Therefore, the sections on "Immunomodulatory Effects" and "Investigations in Non-Human Biological Systems" for this compound remain unwritten due to the absence of available scientific data. No data tables or detailed research findings could be compiled for this specific compound.

Future Research Directions and Lead Optimization

Rational Design of Advanced Benzamide (B126) Derivatives

The rational design of advanced benzamide derivatives is a cornerstone of modern medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. This process is heavily reliant on understanding the structure-activity relationships (SARs) that govern the interaction of these molecules with their biological targets.

A key strategy in the rational design of benzamide derivatives involves the modification of substituents on the benzamide core. For instance, in the development of antitumor agents based on the histone deacetylase inhibitor Entinostat (MS-275), a series of N-substituted benzamide derivatives were synthesized and evaluated. researchgate.netnih.gov The preliminary SAR studies revealed that the nature and position of substituents on the phenyl ring, as well as the heteroatoms in the amide linkage, are critical for anti-proliferative activity. nih.gov Specifically, the presence of a 2-substituent on the phenyl ring and heteroatoms capable of chelating with a zinc ion in the enzyme's active site were found to be crucial. nih.gov Conversely, the addition of a chlorine atom or a nitro-group on the same benzene (B151609) ring was shown to significantly decrease their anti-proliferative activity. nih.gov

Molecular docking studies further inform this design process by predicting the binding affinity and orientation of designed molecules within the target's active site. researchgate.netindexcopernicus.com For example, docking simulations of synthesized benzamide derivatives with histone deacetylases (HDACs) like HDAC2 and HDAC8 have shown hydrogen bonding, van der Waals interactions, and hydrophobic interactions that correlate with their inhibitory activity. researchgate.netindexcopernicus.com

Another example of rational design can be seen in the optimization of benzamide derivatives as tubulin inhibitors targeting the colchicine (B1669291) binding site. Systematic SAR studies led to the identification of a potent and orally active tubulin inhibitor by modifying the benzamide structure to occupy all three zones of the colchicine binding site, as confirmed by X-ray co-crystal structures. acs.org

The following table summarizes the impact of different substituents on the activity of various benzamide derivatives, as reported in the literature.

Compound Class Target Favorable Substituents Unfavorable Substituents
Antitumor BenzamidesHistone Deacetylases (HDACs)2-substituent on phenyl ring, Heteroatoms in amide linkageChlorine or nitro-group on the phenyl ring
Tubulin InhibitorsTubulin (Colchicine binding site)Modifications to occupy all three zones of the binding site-
5-HT4 Receptor Agonists5-HT4 ReceptorEther or sulfide (B99878) moiety in the side-chain at the 1-position of the piperidineVariation of the piperidin-4-ylmethyl moiety

Identification of Novel Biological Targets

The therapeutic potential of benzamide derivatives extends across a wide range of diseases, and a key area of future research is the identification of novel biological targets for these compounds. The versatility of the benzamide scaffold allows for the generation of diverse chemical libraries that can be screened against various biological targets.

Benzamide analogues have been investigated for a multitude of biological activities, including as anticonvulsants, anti-inflammatory agents, analgesics, and antimicrobial agents. researchgate.net Some benzamide derivatives are established therapeutic agents used in psychiatry, such as amisulpride (B195569) and sulpiride. researchgate.net

Recent research has focused on identifying new targets for benzamide derivatives in oncology. For example, c-Met kinase and cyclooxygenase 2 (COX-2) have been identified as significant targets in tumor progression, and benzamide-chalcone hybrids have been designed and evaluated as potential inhibitors of these enzymes. researchgate.net Furthermore, the Hedgehog signaling pathway, which is implicated in certain cancers, has been targeted with novel benzamide derivatives that act as potent Smoothened antagonists. nih.gov One such derivative demonstrated potent inhibition of the proliferation of a medulloblastoma cell line that is resistant to other treatments. nih.gov

In the context of metabolic diseases, glucokinase (GK) has emerged as an important target for the treatment of type 2 diabetes. nih.gov Computational and synthetic studies have explored benzamide derivatives as glucokinase activators, with some compounds showing promising antihyperglycemic activity in animal models. nih.gov

The discovery of novel targets is often facilitated by high-throughput screening of compound libraries against panels of enzymes, receptors, and cell lines. This approach, combined with subsequent mechanistic studies, can uncover previously unknown therapeutic applications for benzamide derivatives.

Development of Targeted Delivery Systems

To enhance the efficacy and reduce the side effects of potent benzamide derivatives, the development of targeted delivery systems is a critical area of research. These systems aim to deliver the therapeutic agent specifically to the site of action, such as a tumor, thereby minimizing exposure of healthy tissues to the drug. google.com

One approach is to conjugate the benzamide derivative to a targeting ligand that binds to a receptor overexpressed on cancer cells. nih.gov For example, folate receptors are often overexpressed in various cancers, making folic acid a suitable targeting ligand. nih.gov By attaching a benzamide-based drug to folic acid, the resulting conjugate can be selectively taken up by cancer cells through receptor-mediated endocytosis. nih.gov

Peptides that bind to specific cell surface receptors are another class of targeting ligands. nih.gov Their small size allows for good tissue penetration. nih.gov Similarly, aptamers, which are single-stranded DNA or RNA molecules, can be selected to bind with high affinity and specificity to a wide range of targets. nih.gov

Nanoparticles can also be used as carriers for targeted drug delivery. These nanoparticles can be functionalized with targeting ligands on their surface and loaded with the benzamide drug. This approach not only provides targeting but can also improve the solubility and stability of the drug. Challenges in the clinical translation of these systems include the selection of appropriate ligands and ensuring the stability and reproducibility of the nanoparticle formulations. nih.govresearchgate.net

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful tool for generating large and diverse libraries of benzamide derivatives for high-throughput screening and lead discovery. nih.govijpsonline.com This approach involves the systematic and repetitive connection of different "building blocks" to a central scaffold, allowing for the rapid synthesis of thousands to millions of compounds. nih.govwikipedia.org

Solid-phase synthesis is a common technique used in combinatorial chemistry, where the benzamide core can be attached to a solid support, and various substituents are then added in a stepwise manner. imperial.ac.uk The "split-and-pool" or "split-mix" synthesis method allows for the creation of one-bead-one-compound (OBOC) libraries, where each bead of the solid support carries a unique compound. nih.govwikipedia.org

These libraries can be designed to be either diverse, covering a wide range of chemical space, or focused, targeting a specific family of biological targets. nih.gov Computer-assisted drug design and virtual screening can be used to design these libraries, prioritizing compounds that are more likely to be active. nih.gov

Once synthesized, these libraries can be screened for activity against a biological target. "Hit" compounds can then be identified and their structures determined, often through deconvolution methods or by using encoded libraries where the structure of the compound on each bead is encoded by a chemical tag. wikipedia.orgimperial.ac.uk This approach significantly accelerates the initial stages of drug discovery. nih.gov

Translational Research Perspectives (Preclinical Focus)

The ultimate goal of developing novel benzamide derivatives is their translation into effective clinical therapies. This requires a strong focus on preclinical research to evaluate the efficacy, safety, and pharmacokinetic properties of lead compounds.

Preclinical studies often involve in vitro assays to determine the potency and selectivity of a compound against its intended target and to assess its effects on various cell lines. nih.gov For example, benzamide derivatives developed as antitumor agents are tested for their anti-proliferative activity against a panel of cancer cell lines. researchgate.netnih.gov

Promising compounds then advance to in vivo studies in animal models of disease. For instance, a potent and orally active tubulin inhibitor from the benzamide class demonstrated robust antitumor efficacy in a paclitaxel-resistant xenograft model, indicating its potential to overcome drug resistance. acs.org Similarly, novel benzamide derivatives targeting the ABCG2 transporter have been shown to restore the efficacy of chemotherapeutic drugs in multidrug-resistant colon cancer cell lines. nih.gov

Pharmacokinetic studies are also a critical component of preclinical evaluation, assessing the absorption, distribution, metabolism, and excretion (ADME) of a compound. acs.org Favorable pharmacokinetic profiles are essential for a drug to reach its target in sufficient concentrations and to have a suitable dosing regimen.

The collective data from these preclinical studies provide the necessary foundation for advancing a benzamide derivative into clinical trials and, ultimately, to its potential use as a new medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.